

Data Presentation: Physical Properties of Non-8-yn-1-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Non-8-yn-1-ol**

Cat. No.: **B158175**

[Get Quote](#)

The physical characteristics of **Non-8-yn-1-ol** are summarized in the table below. It is important to note that some of these values are estimated or predicted based on computational models.

Physical Property	Value	Source
Molecular Formula	C ₉ H ₁₆ O	[1] [2]
Molecular Weight	140.22 g/mol	[1] [2]
Appearance	Colorless to yellow liquid	[2]
Boiling Point	226.76°C (rough estimate)	[2]
Melting Point	-16°C (estimate)	[2]
Density	0.8565 g/cm ³ (estimate)	[2]
pKa	15.19 ± 0.10 (Predicted)	[1] [2]
Refractive Index	1.4415 (estimate)	[2]
Storage Temperature	2-8°C	[1] [2] [3]

Experimental Protocols

Detailed methodologies for determining the key physical properties of a liquid organic compound like **Non-8-yn-1-ol** are outlined below. These are generalized protocols and may require optimization for the specific substance.

Determination of Boiling Point (Micro Reflux Method)

The boiling point is a fundamental physical property that can indicate the purity of a substance. The micro reflux method is suitable for small sample volumes.

Apparatus:

- Small round-bottomed flask or test tube
- Condenser
- Heating mantle or oil bath
- Thermometer
- Boiling chips or magnetic stirrer

Procedure:

- Place a small volume (a few milliliters) of **Non-8-yn-1-ol** into the round-bottomed flask along with a few boiling chips to ensure smooth boiling.
- Set up a reflux apparatus by attaching the condenser vertically to the flask.
- Insert a thermometer through the condenser, ensuring the bulb is positioned in the vapor phase above the liquid, but below the condenser inlet.
- Begin heating the sample gently.
- Observe the temperature as the liquid begins to boil and a ring of condensate forms on the condenser.
- The boiling point is the stable temperature reading on the thermometer when the liquid is refluxing (i.e., vapor is condensing and returning to the flask).^[4]

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer, a flask with a specific volume, is used for precise measurements.^[1]

Apparatus:

- Pycnometer (specific gravity bottle)
- Analytical balance
- Constant temperature bath

Procedure:

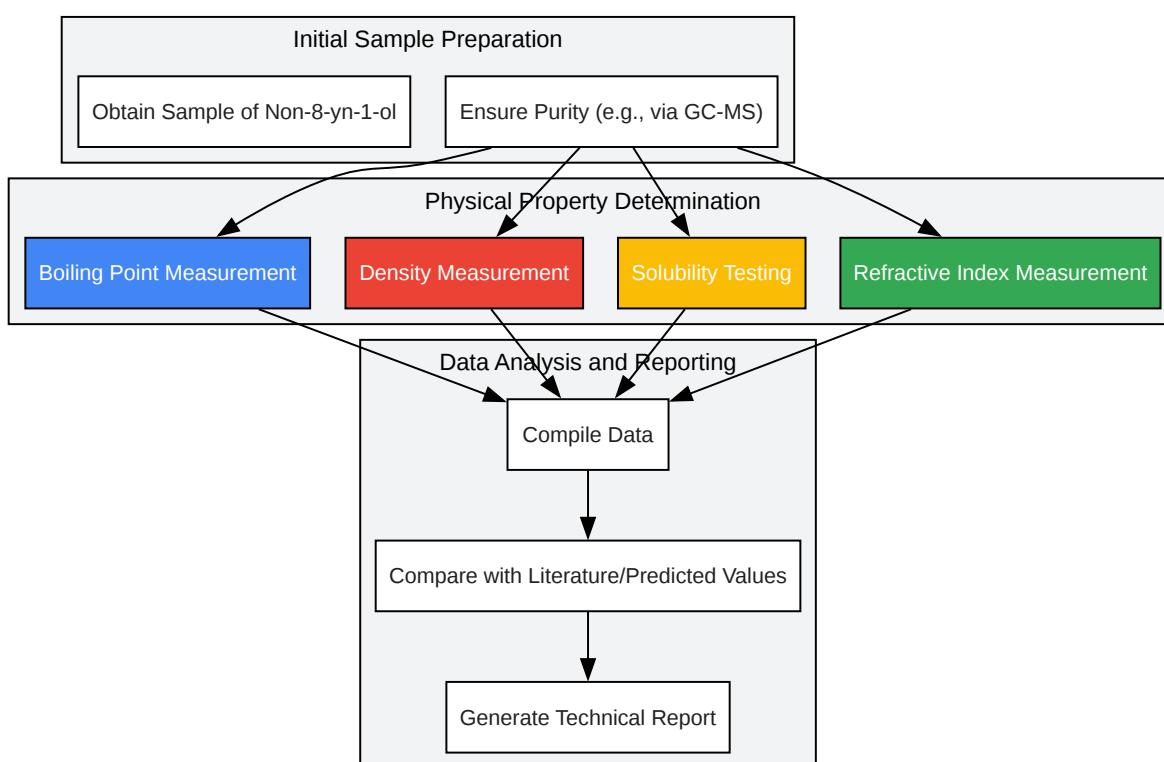
- Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m_1).
- Fill the pycnometer with distilled water of a known temperature and weigh it again (m_2).
- Empty and dry the pycnometer, then fill it with **Non-8-yn-1-ol** at the same temperature and weigh it (m_3).
- The density of the liquid (ρ) can be calculated using the following formula: $\rho = [(m_3 - m_1) / (m_2 - m_1)] * \rho_{\text{water}}$ where ρ_{water} is the density of water at the experimental temperature.

Determination of Solubility

Solubility tests provide information about the polarity and potential functional groups of a compound.[\[5\]](#)

Apparatus:

- Small test tubes
- Graduated pipettes
- Vortex mixer (optional)


Procedure:

- Place a small, measured amount of **Non-8-yn-1-ol** (e.g., 0.1 mL) into a test tube.
- Add a small volume of the solvent to be tested (e.g., 1 mL of water) to the test tube.

- Agitate the mixture vigorously for a set period (e.g., 1 minute).
- Observe the mixture to determine if the **Non-8-yn-1-ol** has dissolved to form a single phase (soluble) or if two distinct layers remain (insoluble).
- This procedure should be repeated with a range of solvents of varying polarities, such as water, ethanol, diethyl ether, and hexane, to create a solubility profile.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the physical characterization of a liquid organic compound.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calnesis.com [calnesis.com]
- 2. wjec.co.uk [wjec.co.uk]
- 3. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [Data Presentation: Physical Properties of Non-8-yn-1-ol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b158175#physical-properties-of-non-8-yn-1-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com